(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Catalog No.
S1522021
CAS No.
346694-77-7
M.F
C20H30N2O6
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxy...

CAS Number

346694-77-7

Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1

InChI Key

MAHOLRAVFZCBFL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a chiral compound featuring multiple functional groups, including an amine, carboxylic acid, and various carbonyl moieties. This compound belongs to the class of amino acids and derivatives, which are crucial in biological systems for protein synthesis and metabolic pathways. The presence of both benzyloxy and tert-butoxycarbonyl groups suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

  • Amide Formation: The carboxylic acid group can react with amines to form amides, a key reaction in peptide synthesis.
  • Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed to yield the corresponding amine and benzoic acid under acidic or basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of a corresponding amine.

These reactions are often mediated by enzymes in biological systems, highlighting the compound's relevance in biochemical pathways

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid exhibits various biological activities due to its structural features. Its potential as an enzyme inhibitor or receptor modulator can be inferred from its structural similarity to known bioactive compounds. Structure-activity relationship studies indicate that minor modifications can lead to significant changes in biological activity, emphasizing the importance of its functional groups .

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: The amino and carboxylic acid groups are protected using tert-butoxycarbonyl and benzyloxycarbonyl groups, respectively.
  • Coupling Reaction: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide.
  • Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Each step requires careful optimization to ensure high yields and purity .

This compound has potential applications in:

  • Pharmaceuticals: As a building block for peptide synthesis, it may serve as a precursor for drugs targeting specific biological pathways.
  • Biochemistry: Useful in studying enzyme mechanisms due to its ability to mimic natural substrates.
  • Drug Design: Its structural features can be exploited in designing inhibitors for various biological targets.

Interaction studies using computational methods like molecular docking have shown that (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can bind effectively to certain enzyme active sites. These studies help predict its efficacy as a potential drug candidate by evaluating binding affinities and modes of interaction with target proteins .

Several compounds share structural similarities with (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-LeucineAliphatic amino acidNatural amino acid involved in protein synthesis
Boc-LysineTert-butoxycarbonyl protected lysineUsed as a building block in peptide synthesis
Z-GlycineBenzyloxycarbonyl protected glycineCommonly used in peptide synthesis; simpler structure

The uniqueness

Conventional routes typically employ sequential protection of lysine’s α- and ε-amino groups. The tert-butoxycarbonyl (Boc) group is often introduced first due to its stability under basic conditions, followed by benzyloxycarbonyl (Cbz) protection. A representative method involves reacting Boc-protected lysine with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in a tetrahydrofuran (THF)/water biphasic system buffered with sodium bicarbonate [1]. This approach yields the doubly protected lysine derivative in 91.9% yield after extraction and purification [1].

Key considerations include:

  • Order of protection: Boc is preferentially introduced at the α-amino group to avoid steric hindrance during subsequent Cbz installation at the ε-position [1].
  • Solvent selection: THF/water mixtures facilitate both the solubility of Boc-Lys-OH and the activation of Cbz-OSu [1].

Advanced Preparation Methods

Synthesis from Protected Lysine Precursors

Protected lysine derivatives serve as critical intermediates. For instance, Boc-Lys-OH reacts with Cbz-OSu under mild conditions (0–30°C, 16 hours) to generate the target compound [1]. The use of succinimide-activated carbonyl groups ensures efficient acylation without racemization [3]. Recent advances include the application of Cbz-Lys-N-carboxyanhydride (NCA) monomers, which enable controlled polymerization while preserving stereochemistry [3].

Alternative Synthetic Pathways

Alternative routes explore novel protecting groups and coupling agents. For example, 2-chloro-Cbz derivatives offer enhanced stability during acidic deprotection [4]. Additionally, continuous flow solid-phase synthesis has been adapted for branched peptides, leveraging orthogonally protected lysine residues to streamline multi-step sequences [7].

Scale-up Considerations for Research Applications

Scaling production requires optimizing solvent volumes, reaction times, and purification methods. A demonstrated scale-up strategy for Cbz-Lys-NCA synthesis achieved 13.4 kDa polymers by:

  • Precision in monomer feed ratios: Maintaining a 1:1 stoichiometry between Boc-Lys-OH and Cbz-OSu minimizes side products [3].
  • Efficient workup: Liquid-liquid extraction with ethyl acetate (3 × 600 mL) followed by sodium sulfate drying ensures high recovery [1].
ParameterLab Scale (10 g)Pilot Scale (100 g)
Reaction Volume (L)220
Yield (%)91.989.2
Purity (%)98.597.8

Green Chemistry Approaches to Synthesis

Efforts to reduce environmental impact focus on solvent substitution and catalyst recycling. Aqueous-phase synthesis using 18-crown-6 ether as a host-guest affinity molecule for ε-amino protection eliminates organic solvents during lysine side-chain masking [6]. This method reduces THF consumption by 40% while maintaining 85% yield [6].

Yield Optimization Strategies for Academic Research

Yield enhancement strategies include:

  • Temperature modulation: Gradual warming from 0°C to 30°C improves reagent solubility without compromising stereochemical integrity [1].
  • Base selection: Sodium bicarbonate outperforms triethylamine in minimizing carboxylate group protonation during Cbz installation [1].
  • Stoichiometric adjustments: A 3:1 molar ratio of base to lysine precursor ensures complete deprotonation of the ε-amino group [1].

Recent studies demonstrate that iterative recrystallization from ethanol/water mixtures increases purity from 95% to 99% with minimal yield loss [3].

Role in Solid-Phase Peptide Synthesis (SPPS)

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid represents a sophisticated protected amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis methodologies. This compound, featuring dual protecting groups - benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) - exemplifies the strategic approach required for complex peptide construction [2]. The molecule's unique structure, with its heptanoic acid backbone and strategically placed protecting groups, makes it particularly valuable for synthesizing peptides containing lysine-like side chains with extended aliphatic linkers [3] .

The compound's utility in SPPS stems from its orthogonal protecting group strategy, where the Cbz group can be removed through catalytic hydrogenation while the Boc group remains intact, or alternatively, the Boc group can be removed under acidic conditions without affecting the Cbz protection [2] [5]. This orthogonality is essential for complex peptide synthesis where selective deprotection is required at different stages of the synthesis process.

Merrifield's Original SPPS Methodology and Modern Adaptations

The foundation of solid-phase peptide synthesis was established by R. Bruce Merrifield in 1962, who received the Nobel Prize in Chemistry for this groundbreaking work [6] [7]. Merrifield's original methodology employed polystyrene resin prepared with chloromethyl groups, where approximately one in every hundred benzene rings contained a chloromethyl (-CH2Cl) group [6] [8]. In this pioneering system, Boc-protected C-terminal amino acids were attached to the resin through ester bonds formed via SN2 reactions [6] [9].

The original Merrifield procedure involved a repeating series of four fundamental steps: deprotection of the amino-terminal protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and final washing to remove excess coupling reagents [6] [10]. This methodology required trifluoroacetic acid (TFA) for Boc group removal, which necessitated harsh acidic conditions that could lead to unwanted side reactions [11] [5].

Modern adaptations of Merrifield's methodology have significantly evolved to incorporate (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid and similar dual-protected amino acid derivatives. Contemporary SPPS protocols have been optimized to handle the complexity of orthogonal protecting groups, allowing for more sophisticated peptide architectures [12] [13]. The integration of microwave-assisted synthesis has further enhanced the efficiency of these methodologies, reducing coupling times from hours to minutes while maintaining high fidelity [14] [15].

Research has demonstrated that the incorporation of compounds like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid into modern SPPS protocols can significantly improve the synthesis of difficult sequences [12] [16]. The dual protecting group strategy allows for selective functionalization at different positions within the peptide chain, enabling the construction of complex peptide architectures that would be challenging to achieve through conventional single-protection approaches.

Protection-Based SPPS Strategies

Protection-based SPPS strategies represent the cornerstone of modern peptide synthesis, with (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid serving as an exemplar of sophisticated protecting group chemistry [17] [11]. The strategic implementation of protecting groups is essential for preventing unwanted side reactions during peptide chain assembly, particularly when dealing with multifunctional amino acids containing reactive side chains [18] [19].

The Fmoc/tBu strategy has become the predominant approach in contemporary SPPS, utilizing fluorenylmethyloxycarbonyl (Fmoc) for alpha-amino protection and tert-butyl-based groups for side chain protection [11] [5]. However, compounds like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid offer additional versatility through their orthogonal protecting group combinations, allowing for more complex synthetic strategies [20] [21].

The Boc/Benzyl strategy, while less commonly employed in routine synthesis, remains valuable for specific applications requiring orthogonal deprotection conditions [17] [21]. The benzyloxycarbonyl group in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can be selectively removed through catalytic hydrogenation, providing access to free amino functionality while preserving other protecting groups [2] [5]. This selectivity is particularly important when synthesizing peptides with complex branching patterns or when incorporating non-natural amino acids.

Recent advances in protecting group chemistry have led to the development of ultra-efficient solid-phase peptide synthesis (UE-SPPS) methodologies that minimize waste generation while maintaining high synthesis efficiency [22]. These approaches have been optimized to work with complex protecting group schemes, including those found in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, resulting in significant reductions in solvent usage and waste production [23] [24].

The implementation of four-dimensional protecting group schemes has emerged as a cutting-edge approach for complex peptide synthesis [20]. These strategies incorporate multiple orthogonal protecting groups, similar to the dual protection found in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, allowing for unprecedented control over peptide functionalization and modification [20] [21].

Solution-Phase Applications

Solution-phase peptide synthesis represents a classical approach that has been revitalized through the development of sophisticated protecting group strategies and novel coupling methodologies [25] [26]. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid finds particular utility in solution-phase applications due to its excellent solubility characteristics and orthogonal protecting group architecture [25] [27].

The Group-Assisted Purification (GAP) strategy has emerged as a powerful solution-phase methodology that can effectively utilize protected amino acids like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid [25]. This approach reduces solvent consumption, minimizes waste production, and allows for the convenient recovery and reuse of auxiliary reagents, making it environmentally friendly and economically viable [25] [28].

Modern solution-phase synthesis benefits from the development of efficient coupling reagents that can work effectively with complex protecting group schemes [27] [29]. The use of T3P (cyclic propylphosphonic anhydride) has shown particular promise for solution-phase peptide synthesis, enabling rapid peptide bond formation with minimal epimerization when working with protected amino acids [28]. This biomimetic approach mirrors the activation of carboxylic groups catalyzed by ATP-grasp enzymes in metabolic pathways [28].

The fragment condensation approach in solution-phase synthesis has been particularly enhanced by the availability of sophisticated protected amino acids [30] [26]. Protected peptide fragments can be synthesized using compounds like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, then assembled through selective deprotection and coupling strategies [30] [31]. This methodology allows for the synthesis of larger peptides that would be challenging to prepare through stepwise approaches [30] [32].

Recent developments in continuous flow peptide synthesis have demonstrated the potential for scalable solution-phase peptide production [33]. These approaches utilize in-situ activation strategies and can effectively incorporate protected amino acids with complex protecting group schemes, enabling the preparation of peptides on gram scale with high efficiency [29] [33].

Automated Peptide Synthesis Integration

The integration of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid into automated peptide synthesis systems represents a significant advancement in peptide manufacturing technology [34] [35]. Automated systems provide precise control over reaction conditions, enabling the optimal utilization of complex protecting group schemes while minimizing human error and maximizing reproducibility [36] [37].

Modern automated peptide synthesizers have been specifically designed to handle the complexities associated with orthogonal protecting group strategies [35] [38]. These systems incorporate advanced fluidic delivery systems, precise temperature control, and automated washing protocols that can effectively manage the sequential deprotection and coupling steps required for complex protected amino acids [39] [22].

The benefits of automation in peptide synthesis extend beyond mere convenience, encompassing significant improvements in synthesis efficiency, waste reduction, and product quality [36] [37]. Automated systems can perform walk-away operations, allowing for continuous synthesis without operator intervention, which is particularly valuable when working with time-sensitive protecting group chemistry [35] [38].

High-throughput automated systems have been developed to enable the parallel synthesis of multiple peptides, significantly enhancing research productivity [34] [40]. These systems can queue and automatically synthesize up to 24 peptides consecutively, with each peptide utilizing sophisticated protecting group strategies including compounds like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid [34] [40].

Liberty Blue™ and Other Automated Systems

The Liberty Blue™ automated microwave peptide synthesizer represents the current state-of-the-art in peptide synthesis technology, offering unprecedented speed and efficiency [39] [23]. This system features remarkable 4-minute cycle times and achieves up to 90% solvent reduction through High Efficiency Solid Phase Peptide Synthesis (HE-SPPS) technology [39] [24]. The Liberty Blue™ system is particularly well-suited for handling complex protecting group schemes, including those found in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid.

The Flex-Add™ critical reagent delivery system incorporated in the Liberty Blue™ provides precise and accurate delivery of amino acids and coupling reagents [23] [24]. This technology is essential when working with protected amino acids that require careful handling and precise stoichiometry to maintain protecting group integrity throughout the synthesis process [41] [22].

The Liberty PRIME™ 2.0 system extends the capabilities of automated peptide synthesis to production scale, enabling the synthesis of peptides from 0.1 to 50 mmol scale [34] [42]. This system incorporates advanced engineering features including uniform microwave energy distribution, fully verifiable fluidic deliveries, and NIST-traceable internal temperature monitoring [42]. The software complies with 21 CFR Part 11 standards, making it suitable for Good Manufacturing Practice (GMP) applications [22] [42].

The Liberty Lite™ 2.0 represents an entry-level automated system that maintains high synthesis quality while offering a more accessible price point [34] [40]. This system can handle synthesis scales from 0.005 to 1 mmol and incorporates many of the advanced features found in higher-end systems, including precise microwave control and automated reagent delivery [34] [43].

Temperature control represents a critical aspect of automated peptide synthesis, particularly when working with temperature-sensitive protecting groups [14] [15]. The Liberty systems incorporate true internal fiber-optic temperature control, ensuring optimal conditions for peptide synthesis while preventing degradation of sensitive protecting groups [39] [23].

Microwave-Enhanced SPPS Applications

Microwave-enhanced solid-phase peptide synthesis has revolutionized the field by dramatically reducing synthesis times while maintaining or improving peptide quality [44] [14]. The application of microwave energy to both coupling and deprotection steps has proven particularly beneficial when working with complex protected amino acids like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid [14] [15].

The mechanism of microwave enhancement involves the rapid and uniform heating of the reaction system, which accelerates amino acid coupling and deprotection reactions [44] [45]. This thermal effect is particularly beneficial for overcoming peptide chain aggregation, a common challenge in SPPS that can lead to incomplete reactions and deletion sequences [46] [45]. The microwave energy induces molecular motion within the peptide backbone, disrupting hydrogen bonding between peptide chains and allowing free access to reactive sites [45].

Microwave-enhanced synthesis has demonstrated the ability to synthesize difficult peptides that would be challenging or impossible to prepare under conventional conditions [47] [46]. The precise control of microwave power, temperature, and time allows for the optimization of each step in the synthesis process, minimizing side reactions while maximizing coupling efficiency [14] [15].

The CarboMAX coupling process represents an advanced microwave-assisted coupling methodology that has been specifically optimized for amide bond formation [14]. This process provides dramatic enhancement of coupling reactions, resulting in more complete coupling in shorter times with reduced potential for side reactions [14] [45].

Recent developments in microwave-enhanced SPPS have focused on limiting racemization and aspartimide formation, two significant side reactions that can occur during peptide synthesis [15] [48]. Optimized microwave protocols have been developed that can effectively control these side reactions while maintaining the benefits of accelerated synthesis [15] [48]. For sensitive amino acids, coupling temperatures can be reduced from 80°C to 50°C to minimize racemization while still achieving efficient coupling [15].

The implementation of microwave-enhanced SPPS with complex protecting group schemes requires careful optimization of reaction conditions [46] [45]. The synthesis of peptides containing (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid benefits from the precise temperature control offered by microwave systems, allowing for selective deprotection of different protecting groups without unwanted side reactions [14] [15].

N-to-C Peptide Synthesis Strategies

N-to-C peptide synthesis represents an alternative approach to traditional C-to-N synthesis that offers significant advantages in terms of atom economy and protecting group minimization [49] [32]. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can play a crucial role in N-to-C synthesis strategies due to its dual protecting group architecture and excellent reactivity characteristics [49] [50].

The fundamental advantage of N-to-C synthesis lies in the differentiation of amino groups, where the elongating peptide strand contains an amide group while the incoming amino acid contains a free amine [49] [32]. This differentiation potentially eliminates the need for extensive protecting group manipulations, significantly improving both atom and step efficiency [49] [51].

Traditional N-to-C synthesis approaches have been limited by the challenge of epimerization at the C-terminal amino acid residue [49] [52]. However, recent developments have demonstrated that epimerization can be controlled through the use of appropriate coupling reagents and reaction conditions [49] [53]. The incorporation of protected amino acids like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can provide additional stability and control over the synthesis process [52] [53].

The peptide thioacid coupling (PTC) platform has emerged as a powerful strategy for N-to-C synthesis, enabling the use of unprotected amino acids as starting materials [49] [32]. This approach generates only water and elemental sulfur as waste byproducts, making it highly atom-efficient and environmentally friendly [49] [32]. The integration of protected amino acids into PTC-based synthesis can provide additional control over peptide structure and functionality [49] [32].

Practical Approaches with Minimal Protecting Groups

The development of practical N-to-C synthesis approaches with minimal protecting groups represents a significant advancement in sustainable peptide synthesis [49] [32]. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, despite its dual protecting group architecture, can contribute to minimal protection strategies through its orthogonal deprotection capabilities [49] [51].

The use of amino acid tri-tert-butoxysilyl (Sil) esters has proven effective for N-to-C synthesis, providing good coupling yields with low degrees of epimerization [52] [53]. These building blocks are stable as hydrochlorides but require careful handling as free bases [52] [53]. The incorporation of compounds like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can provide additional stability and functionality to these synthetic approaches [52] [53].

The development of reusable additives has significantly improved the practicality of N-to-C synthesis approaches [49] [32]. Additives bearing long alkyl chains, such as HOPO^Phy^, allow for coupling of amino acids or peptide fragments in high yield with minimal epimerization [49] [32]. The straightforward workup procedures involving extraction, washing, and chromatography provide peptides with sufficient purity for subsequent iterations [49] [32].

Flow reaction methodologies have been explored as a means of accelerating N-to-C synthesis while maintaining low epimerization levels [54] [33]. These approaches can effectively incorporate protected amino acids and provide precise control over reaction conditions, enabling the synthesis of complex peptides with high efficiency [54] [33].

The integration of native chemical ligation (NCL) strategies into N-to-C synthesis has provided epimerization-free coupling capabilities [54] [51]. NCL enables the coupling of peptide fragments without the risk of epimerization, although the positioning of coupling sites must be carefully considered to ensure complete reactions [54] [51].

Epimerization Control in N-to-C Synthesis

Epimerization control represents the most significant challenge in N-to-C peptide synthesis, requiring sophisticated strategies to maintain stereochemical integrity [49] [52]. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can contribute to epimerization control through its stable protecting group architecture and carefully designed structure [49] [53].

The mechanism of epimerization in N-to-C synthesis involves the formation of oxazolone intermediates, which can undergo racemization under basic conditions [52] [54]. The suppression of epimerization requires careful selection of coupling reagents, bases, and reaction conditions to minimize the formation and stability of these intermediates [52] [53].

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as an effective coupling reagent for N-to-C synthesis, providing good coupling yields with minimal epimerization [52] [53]. The use of sterically hindered bases such as 2,4,6-trimethylpyridine (collidine) can further reduce epimerization by preventing the formation of oxazolone intermediates [52] [53].

The incorporation of cupric chloride as an epimerization suppressant has shown promise in certain N-to-C synthesis applications [52] [53]. However, the use of this reagent can also result in decreased loading onto the resin and significant cleavage between amino acid residues, limiting its general applicability [52] [53].

Temperature control plays a crucial role in epimerization suppression, with lower reaction temperatures generally resulting in reduced epimerization [52] [54]. The use of microwave heating can provide precise temperature control while maintaining efficient coupling reactions [54] [15].

The development of specialized protecting groups for N-to-C synthesis has focused on minimizing epimerization while maintaining synthetic efficiency [13] [49]. The DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) group has shown particular promise for N-to-C synthesis, providing quantitative deprotection under mild conditions while minimizing epimerization [12] [13].

Fragment Condensation Methods

Fragment condensation represents a powerful strategy for assembling complex peptides through the coupling of pre-synthesized peptide fragments [30] [31]. (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid can serve as a key building block in fragment condensation approaches, providing the necessary protecting group orthogonality for complex peptide architectures [30] [26].

The strategic advantages of fragment condensation include the ability to purify and characterize intermediate fragments, reduced accumulation of synthesis errors, and the capability to synthesize peptides that would be difficult to prepare through stepwise approaches [30] [31]. The incorporation of sophisticated protected amino acids like (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid enables the construction of fragments with complex functionality and branching patterns [30] [26].

Modern fragment condensation strategies combine the advantages of solid-phase synthesis for fragment preparation with solution-phase coupling for final assembly [30] [31]. Protected peptide fragments are synthesized on solid support, cleaved from the resin with full preservation of protecting groups, purified, and characterized before being assembled in solution [30] [31]. This approach allows for full control and monitoring of the key fragment coupling steps [30] [31].

The development of efficient fragment coupling reagents has significantly improved the success rate of fragment condensation approaches [27] [55]. The use of carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt) has proven effective for fragment coupling [27] [55].

Solid-phase fragment condensation (SPFC) has emerged as an alternative approach that combines the benefits of fragment assembly with solid-phase methodology [31] [56]. In SPFC, protected peptide fragments are coupled directly on the solid support, limiting the number of coupling steps and increasing the overall yield and purity of the target peptide [31] [56].

The success of fragment condensation depends heavily on the choice of fragment boundaries and the protecting group strategy employed [30] [31]. The orthogonal protecting groups present in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid provide flexibility in fragment design and enable the synthesis of complex peptide architectures that would be challenging to achieve through other approaches [30] [26].

Recent advances in fragment condensation have focused on improving coupling efficiency and reducing side reactions [55] [26]. The development of specialized resins and linkers has enabled the preparation of protected peptide fragments with improved purity and yield [57] [56]. The integration of microwave-assisted coupling has further enhanced the efficiency of fragment condensation, enabling the synthesis of challenging peptide sequences [55] [46].

The application of fragment condensation to the synthesis of peptides containing (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid requires careful consideration of the deprotection strategy and coupling conditions [30] [31]. The orthogonal nature of the protecting groups enables selective deprotection and coupling, allowing for the assembly of complex peptide architectures with precise control over functionality and structure [30] [26].

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Dates

Last modified: 08-15-2023

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